Bis(4-fluoro-3-nitrophenyl)methanone
Overview
Description
Bis(4-fluoro-3-nitrophenyl)methanone: is an organic compound with the molecular formula C13H6F2N2O5 and a molecular weight of 308.19 g/mol 4,4’-Difluoro-3,3’-dinitrobenzophenone . This compound is characterized by the presence of two fluoro and two nitro groups attached to a benzophenone core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluoro-3-nitrophenyl)methanone typically involves the nitration of 4-fluorobenzophenone. The process begins with the nitration of 4-fluorobenzophenone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Bis(4-fluoro-3-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed:
Reduction: Bis(4-amino-3-fluorophenyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(4-fluoro-3-nitrophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(4-fluoro-3-nitrophenyl)methanone involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the fluoro groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
- 4-Fluoro-3-nitrobenzophenone
- 4,4’-Difluoro-3,3’-dinitrobenzophenone
Comparison: Bis(4-fluoro-3-nitrophenyl)methanone is unique due to the presence of both fluoro and nitro groups on the benzophenone core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
bis(4-fluoro-3-nitrophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F2N2O5/c14-9-3-1-7(5-11(9)16(19)20)13(18)8-2-4-10(15)12(6-8)17(21)22/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXIDTCNFSIEII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596788 | |
Record name | Bis(4-fluoro-3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73329-64-3 | |
Record name | Bis(4-fluoro-3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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